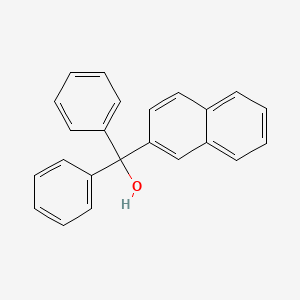

Naphthalen-2-yl(diphenyl)methanol

Description

Naphthalen-2-yl(diphenyl)methanol is a tertiary alcohol characterized by a central carbon atom bonded to a naphthalen-2-yl group and two phenyl groups. Its molecular formula is C23H18O, with a molecular weight of 310.40 g/mol. This compound is structurally distinguished by the aromatic bulkiness of the naphthalene and phenyl substituents, which influence its reactivity, solubility, and applications in organic synthesis.

This compound is primarily utilized as a precursor in catalytic etherification reactions and as a building block for synthesizing complex organic frameworks. For example, diphenylmethanol derivatives have been employed in eco-friendly etherification protocols using FeCl2/FeCl3 catalysts, yielding unsymmetrical ethers with high selectivity (62–89%) .

Properties

CAS No. |

85328-29-6 |

|---|---|

Molecular Formula |

C23H18O |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

naphthalen-2-yl(diphenyl)methanol |

InChI |

InChI=1S/C23H18O/c24-23(20-11-3-1-4-12-20,21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-17,24H |

InChI Key |

DPNBDPGFMYWZJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC4=CC=CC=C4C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-yl(diphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of naphthalene with diphenylmethanol in the presence of a Lewis acid catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(diphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sulfuric acid (H₂SO₄) and aluminum chloride (AlCl₃) are employed in electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

Naphthalen-2-yl(diphenyl)methanol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices

Mechanism of Action

The mechanism of action of Naphthalen-2-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its activity in different applications .

Comparison with Similar Compounds

Triphenylmethanol

- Structure : Central carbon bonded to three phenyl groups.

- Molecular Formula : C19H16O.

- Key Differences: The absence of a naphthalene ring reduces steric bulk compared to Naphthalen-2-yl(diphenyl)methanol. This difference impacts reactivity in substitution and elimination reactions.

- Reactivity: Triphenylmethanol undergoes slower etherification due to increased steric hindrance from three phenyl groups. For instance, its reaction with 2-methylpropan-1-ol yields ethers in moderate yields (58–88%), slightly lower than diphenylmethanol derivatives .

(2-Chlorophenyl)(diphenyl)methanol

- Structure : Central carbon bonded to a 2-chlorophenyl group and two phenyl groups.

- Molecular Formula : C19H15ClO.

- Key Differences : The electron-withdrawing chlorine substituent enhances electrophilic reactivity at the central carbon.

- Applications : This compound is widely used in mechanistic studies to explore the effects of electron-withdrawing groups on reaction pathways. It also serves as a scaffold for materials science and catalysis research .

1-(Naphthalen-2-yl)ethanol

- Structure : A secondary alcohol with a naphthalen-2-yl group and a hydroxyl-bearing ethyl chain.

- Molecular Formula : C12H12O.

- Key Differences: The primary hydroxyl group in 1-(naphthalen-2-yl)ethanol makes it more reactive in esterification and oxidation compared to tertiary alcohols like this compound.

- Reactivity: Demonstrates high efficiency in FeCl2/FeCl3-catalyzed etherification, achieving 88% yield for nonsymmetrical ethers .

Cyclohexyl(phenyl)methanol

- Structure : Central carbon bonded to a cyclohexyl group and a phenyl group.

- Molecular Formula : C13H18O.

- Key Differences : The cyclohexyl group introduces conformational flexibility, reducing steric hindrance compared to rigid aromatic substituents.

- Reactivity : Produces ethers in 89% yield under similar catalytic conditions, highlighting the balance between steric bulk and reactivity .

Comparative Data Table

Research Findings and Trends

- Steric Effects: Bulky aromatic groups (e.g., naphthalene, phenyl) in this compound hinder nucleophilic attacks but stabilize carbocation intermediates in acid-catalyzed reactions .

- Electronic Effects : Electron-donating groups (e.g., methoxy) in analogs like 2-methoxy-2-(naphthalen-2-yl)acetic acid stabilize carbocations, favoring two-electron pathways in synthesis .

- Catalytic Applications: FeCl2/FeCl3 systems efficiently catalyze etherification of diphenylmethanol derivatives, offering eco-friendly alternatives to traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.